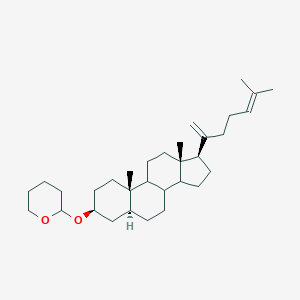
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indole alkaloids and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to exhibit fluorescence properties that make it useful as a bioimaging tool.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. However, some limitations of using this compound in lab experiments include its toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the study of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-. These include further optimization of the synthesis method to obtain higher yields of the final product, the development of new applications in scientific research, and the study of the compound's interactions with cellular targets. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- involves several steps. The first step involves the synthesis of the intermediate compound, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione. This intermediate compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields of the final product.
Applications De Recherche Scientifique
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Propriétés
Numéro CAS |
137605-02-8 |
|---|---|
Nom du produit |
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- |
Formule moléculaire |
C27H21Br2N3O7 |
Poids moléculaire |
659.3 g/mol |
Nom IUPAC |
14,20-dibromo-19-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaene-5,7-dione |
InChI |
InChI=1S/C27H21Br2N3O7/c1-38-26-16(7-33)39-25(23(36)24(26)37)9-4-10-14(5-13(9)28)31-22-18(10)19-12(6-30-27(19)29)17-11-2-8(34)3-15(35)20(11)32-21(17)22/h2,5-6,9,16,23-26,33,36-37H,3-4,7H2,1H3/t9?,16-,23-,24-,25+,26-/m1/s1 |
Clé InChI |
HIWZGZQZXVDTDD-DNOUQMJISA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
SMILES |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
SMILES canonique |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
Synonymes |
bromorebeccamycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
